Cas no 852227-96-4 (1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine)

1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine is a boronic ester derivative featuring a phenylpiperidine scaffold, commonly employed as a versatile intermediate in organic synthesis and pharmaceutical research. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety enhances stability and reactivity, making it suitable for Suzuki-Miyaura cross-coupling reactions to construct biaryl systems. Its phenylpiperidine core is of interest in medicinal chemistry for modulating biological activity. The compound exhibits good solubility in organic solvents and demonstrates compatibility with a range of reaction conditions. This reagent is particularly valuable for the selective functionalization of complex molecules, offering efficient borylation for further derivatization in drug discovery and material science applications.
1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine structure
852227-96-4 structure
Product name:1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine
CAS No:852227-96-4
MF:C17H26BNO2
MW:287.20484495163
MDL:MFCD07368524
CID:717141
PubChem ID:4961250

1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine Chemical and Physical Properties

Names and Identifiers

    • Piperidine,1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
    • 1-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Piperidine
    • 4-(1-Piperidinyl)benzeneboronic acid pinacol ester
    • 1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine
    • 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine
    • AMTB222
    • 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine (ACI)
    • 2-(4-Piperidinophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • DB-076292
    • CS-0061105
    • AB32036
    • SCHEMBL539141
    • 852227-96-4
    • OTOKWHGMHAAFRM-UHFFFAOYSA-N
    • AKOS015950935
    • (4-(PIPERIDIN-1-YL)PHENYL)BORONIC ACID PINACOL ESTER
    • J-504107
    • AS-2426
    • DTXSID20406883
    • MFCD07368524
    • 1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine
    • MDL: MFCD07368524
    • Inchi: 1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)14-8-10-15(11-9-14)19-12-6-5-7-13-19/h8-11H,5-7,12-13H2,1-4H3
    • InChI Key: OTOKWHGMHAAFRM-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1C1C=CC(N2CCCCC2)=CC=1

Computed Properties

  • Exact Mass: 287.20600
  • Monoisotopic Mass: 287.2056592 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.7Ų
  • Molecular Weight: 287.2

Experimental Properties

  • Density: 1.04
  • Melting Point: 87 °C
  • Boiling Point: 411.2°C at 760 mmHg
  • Flash Point: 202.5°C
  • Refractive Index: 1.528
  • PSA: 21.70000
  • LogP: 3.04110

1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine Security Information

1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A160175-100mg
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine
852227-96-4 96%
100mg
$28.0 2024-04-17
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H51922-1g
4-(1-Piperidinyl)benzeneboronic acid pinacol ester, 95%
852227-96-4 95%
1g
¥1802.00 2023-03-06
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD55542-250mg
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine
852227-96-4 96%
250mg
¥191.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD55542-1g
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine
852227-96-4 96%
1g
¥323.0 2024-04-18
eNovation Chemicals LLC
Y1046462-25g
Piperidine,1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
852227-96-4 96%
25g
$860 2023-09-04
TRC
T889638-10mg
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
852227-96-4
10mg
$ 50.00 2022-06-02
eNovation Chemicals LLC
Y1046462-5g
Piperidine,1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
852227-96-4 96%
5g
$170 2024-06-07
AK Scientific
AMTB222-5g
4-(1-Piperidinyl)benzeneboronic acid pinacol ester
852227-96-4 95%
5g
$240 2025-02-18
ChemScence
CS-0061105-5g
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine
852227-96-4 99.91%
5g
$240.0 2022-04-26
Chemenu
CM217420-250mg
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine
852227-96-4 96%
250mg
$54 2021-06-16

1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Catecholborane Catalysts: Tetrahydrothiophene ,  Tris(pentafluorophenyl)borane Solvents: 1,2-Dichloroethane ;  rt → 80 °C; 24 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Catalytic aromatic borylation via in situ-generated borenium species
Kitani, Fumiya; Takita, Ryo; Imahori, Tatsushi; Uchiyama, Masanobu, Heterocycles, 2017, 95(1), 158-166

Production Method 2

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  rt → 80 °C; overnight, 80 °C
Reference
Tropane and related alkaloid skeletons via a radical [3+3]-annulation process
Colson, Eloise; Andrez, Julie; Dabbous, Ali; Denes, Fabrice; Maurel, Vincent; et al, ChemRxiv, 2021, 1, 1-24

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ,  Water ;  10 min, 80 °C
Reference
Live cell cytoplasm staining and selective labeling of intracellular proteins by non-toxic cell-permeant thiophene fluorophores
Di Maria, F.; Palama, I. E.; Baroncini, M.; Barbieri, A.; Bongini, A.; et al, Organic & Biomolecular Chemistry, 2014, 12(10), 1603-1610

Production Method 4

Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Tetrabutylammonium fluoride Solvents: Acetone ,  Acetonitrile ,  Water ;  26 min, -5 °C
Reference
Metal-free borylation of electron-rich aryl (pseudo)halides under continuous-flow photolytic conditions
Chen, Kai; Cheung, Man Sing; Lin, Zhenyang; Li, Pengfei, Organic Chemistry Frontiers, 2016, 3(7), 875-879

Production Method 5

Reaction Conditions
1.1 Reagents: Tetramethylammonium fluoride Catalysts: 2(1H)-Pyridinethione, sodium salt (1:1) Solvents: Acetonitrile ;  24 h, 25 °C
Reference
Photo-induced thiolate catalytic activation of inert Caryl-hetero bonds for radical borylation
Wang, Shun; Wang, Hua; Koenig, Burkhard, ChemRxiv, 2020, 1, 1-15

1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine Raw materials

1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine Preparation Products

Additional information on 1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine

Introduction to 1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine (CAS No. 852227-96-4)

1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine, also known by its CAS number 852227-96-4, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structural features, which include a piperidine ring and a boronic ester moiety. These structural elements contribute to its potential applications in various chemical and biological processes.

The boronic ester functionality in 1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine makes it an attractive building block for Suzuki-Miyaura cross-coupling reactions. This reaction is widely used in the synthesis of complex organic molecules and has been pivotal in the development of numerous pharmaceuticals. The piperidine ring, on the other hand, imparts additional chemical stability and can influence the compound's biological activity.

Recent studies have highlighted the importance of 1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine in the development of novel therapeutic agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for designing potent inhibitors of specific enzymes involved in cancer progression. The researchers found that derivatives of 1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine exhibited significant anti-proliferative effects on cancer cell lines.

In another study conducted by a team at the University of California, researchers investigated the role of 1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine in modulating G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in various physiological processes. The study demonstrated that certain derivatives of this compound could act as selective agonists or antagonists for specific GPCRs, opening up new avenues for drug discovery and development.

The synthetic accessibility of 1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine has also been a subject of extensive research. A 2021 review article in Organic & Biomolecular Chemistry detailed several efficient synthetic routes to this compound. One notable method involves the palladium-catalyzed coupling of 4-bromophenylpiperidine with bis(pinacolato)diboron under mild conditions. This approach not only simplifies the synthesis but also enhances the yield and purity of the final product.

Beyond its applications in medicinal chemistry, 1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine has found utility in materials science. Researchers at MIT have explored its use as a precursor for preparing functional polymers with tunable properties. These polymers have potential applications in areas such as drug delivery systems and electronic devices.

The environmental impact and safety profile of 1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine are also important considerations. Studies have shown that this compound is stable under standard laboratory conditions and does not pose significant environmental risks when handled properly. However, as with any chemical reagent or intermediate used in research and industrial settings, appropriate safety measures should be followed to ensure safe handling and disposal.

In conclusion, 1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan - 2 - yl) phenyl piperidine (CAS No. 852277 - 96 - 4) is a multifaceted compound with a wide range of applications in medicinal chemistry and materials science. Its unique structural features make it an invaluable tool for researchers aiming to develop novel therapeutic agents and functional materials. As ongoing research continues to uncover new possibilities for this compound's use and optimization in various fields.

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Amadis Chemical Company Limited
(CAS:852227-96-4)1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine
A923567
Purity:99%/99%
Quantity:10g/5g
Price ($):287.0/176.0